molecular formula C18H18F2N2O3 B2866605 N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034391-98-3

N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2866605
CAS No.: 2034391-98-3
M. Wt: 348.35
InChI Key: SLUYEYXRJXEMNX-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further modified with a (2,4-difluorophenyl)methyl moiety, while the 2-position of the pyridine ring bears a tetrahydropyran-4-yloxy (oxan-4-yloxy) group.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c19-14-2-1-13(16(20)10-14)11-22-18(23)12-3-6-21-17(9-12)25-15-4-7-24-8-5-15/h1-3,6,9-10,15H,4-5,7-8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUYEYXRJXEMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 2,4-difluorophenylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2,4-difluorobenzyl azide. This intermediate is then reduced to 2,4-difluorobenzylamine using hydrogen gas and a palladium catalyst.

    Preparation of the pyridine-4-carboxamide derivative: The pyridine-4-carboxamide derivative is synthesized by reacting 4-chloropyridine-2-carboxylic acid with oxan-4-ol in the presence of a base, such as potassium carbonate, to form the oxan-4-yloxy-pyridine-4-carboxylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride.

    Coupling reaction: The final step involves the coupling of 2,4-difluorobenzylamine with the oxan-4-yloxy-pyridine-4-carboxylic acid chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents Key Functional Groups Potential Impact on Properties Reference
N-[(2,4-Difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (Target) Pyridine - 2-(Oxan-4-yloxy)
- 4-Carboxamide with (2,4-difluorophenyl)methyl
Fluorinated aryl, ether, carboxamide Enhanced metabolic stability, solubility from oxan-4-yl
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo-pyridine - 6-(2-Furyl)
- 3-Methyl
- 4-Carboxamide with 4-fluoro-2-methylphenyl
Fused oxazole, furyl, methyl Increased rigidity, altered binding affinity
BMS-777607 Pyridine-carboxamide - 4-Ethoxy
- 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine
Ethoxy, fluorophenyl, dihydropyridine Improved solubility, kinase selectivity
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP Dihydropyridine - Thioether, bromophenyl, furyl, methoxyphenyl Reduced aromaticity, thioether Altered redox stability, membrane permeability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - Fluorophenyl, methoxyphenyl aminomethyl, phenyl Pyrimidine core, multiple aryl Hydrogen bonding potential, varied target engagement
2-[[4-(2-Aminopyridin-4-yl)oxy-3-fluoro-phenyl]amino]-N-(2,4-difluorophenyl)pyridine-3-carboxamide Pyridine - 2-Aminopyridinyloxy
- 3-Carboxamide with 2,4-difluorophenyl
Dual fluorophenyl, aminopyridine Enhanced kinase inhibition, solubility trade-offs

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxan-4-yloxy group in the target compound likely enhances solubility compared to BMS-777607’s ethoxy group, as tetrahydropyran derivatives often exhibit better aqueous solubility due to their oxygen-rich cyclic ether structure . In contrast, the dihydropyridine derivative () may suffer from lower solubility due to its hydrophobic thioether and bromophenyl groups .
  • Bioactivity : BMS-777607 demonstrates potent Met kinase inhibition and in vivo efficacy, attributed to its dihydropyridine-2-one moiety and fluorophenyl substitution . The target compound’s pyridine core and tetrahydropyran group may favor similar kinase interactions but with distinct selectivity profiles.

Selectivity and Binding Interactions

  • The pyrimidine derivative () engages in hydrogen bonding via its aminomethyl and methoxy groups, a feature absent in the target compound, suggesting divergent target preferences (e.g., antifolate vs. kinase targets) .

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